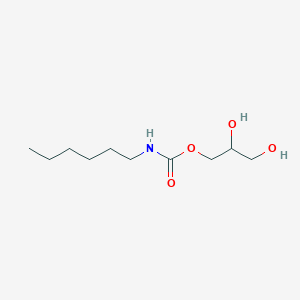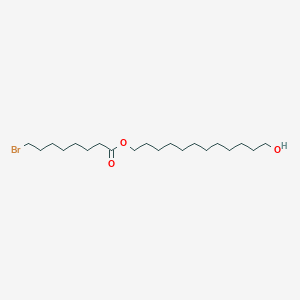
12-Hydroxydodecyl 8-bromooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Hydroxydodecyl 8-bromooctanoate: is an organic compound with the molecular formula C20H39BrO3. This compound is characterized by the presence of a hydroxyl group on the dodecyl chain and a bromine atom on the octanoate chain. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxydodecyl 8-bromooctanoate typically involves the esterification of 12-hydroxydodecanoic acid with 8-bromooctanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The raw materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 12-Hydroxydodecyl 8-bromooctanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives such as hydroxylated or aminated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 12-Hydroxydodecyl 8-bromooctanoate is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical studies to investigate the interactions between lipids and proteins. It is also used in the synthesis of lipid-based drug delivery systems.
Medicine: In medicinal chemistry, this compound is used in the development of novel therapeutic agents. It is also used in the study of drug metabolism and pharmacokinetics.
Industry: The compound is used in the production of specialty chemicals and surfactants. It is also used in the formulation of cosmetics and personal care products.
Wirkmechanismus
The mechanism of action of 12-Hydroxydodecyl 8-bromooctanoate involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group and bromine atom in the compound allow it to form hydrogen bonds and halogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in lipid metabolism and signal transduction pathways.
Receptors: It can bind to receptors on the cell surface and modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
12-Hydroxydodecanoic Acid: Similar in structure but lacks the bromine atom.
8-Bromooctanoic Acid: Similar in structure but lacks the hydroxyl group on the dodecyl chain.
12-Bromododecanoic Acid: Similar in structure but has the bromine atom on the dodecyl chain instead of the octanoate chain.
Uniqueness: 12-Hydroxydodecyl 8-bromooctanoate is unique due to the presence of both a hydroxyl group and a bromine atom in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
819883-44-8 |
|---|---|
Molekularformel |
C20H39BrO3 |
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
12-hydroxydodecyl 8-bromooctanoate |
InChI |
InChI=1S/C20H39BrO3/c21-17-13-9-7-8-12-16-20(23)24-19-15-11-6-4-2-1-3-5-10-14-18-22/h22H,1-19H2 |
InChI-Schlüssel |
IQACGBRFWGOATL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCOC(=O)CCCCCCCBr)CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy-](/img/structure/B12521716.png)
![3-(4-Ethoxyphenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12521731.png)

![8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12521742.png)
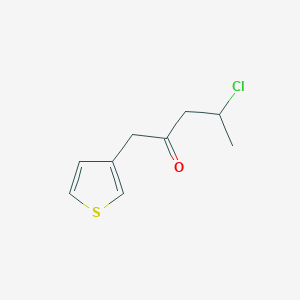
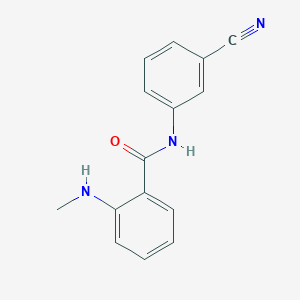
![1-Decyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B12521758.png)

![1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12521766.png)
![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)
![Calcium bis(7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate)](/img/structure/B12521774.png)
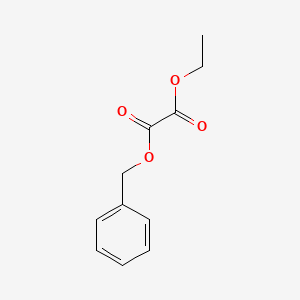
![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)
